molecular formula C21H16O2 B12302541 1,3-Dibenzoyl-5-methylbenzene

1,3-Dibenzoyl-5-methylbenzene

Cat. No.: B12302541
M. Wt: 300.3 g/mol
InChI Key: VIVHHCKZCDOICK-UHFFFAOYSA-N
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Description

1,3-Dibenzoyl-5-methylbenzene: is an organic compound that belongs to the class of aromatic ketones It consists of a benzene ring substituted with two benzoyl groups at the 1 and 3 positions and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibenzoyl-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing in a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibenzoyl-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles like halogens, nitro groups, or sulfonic acids in the presence of catalysts.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoyl compounds.

Scientific Research Applications

1,3-Dibenzoyl-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dibenzoyl-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzoyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1,3-Dibenzoylbenzene: Similar structure but lacks the methyl group at the 5 position.

    1,3-Diacetyl-5-methylbenzene: Similar structure but with acetyl groups instead of benzoyl groups.

    1,3-Dibenzoyl-2-hydroxy-5-methylbenzene: Similar structure with an additional hydroxyl group.

Uniqueness: 1,3-Dibenzoyl-5-methylbenzene is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(3-benzoyl-5-methylphenyl)-phenylmethanone

InChI

InChI=1S/C21H16O2/c1-15-12-18(20(22)16-8-4-2-5-9-16)14-19(13-15)21(23)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

VIVHHCKZCDOICK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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